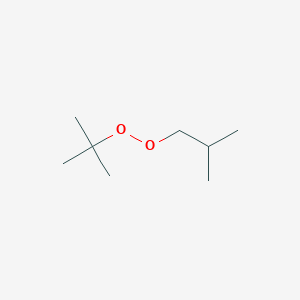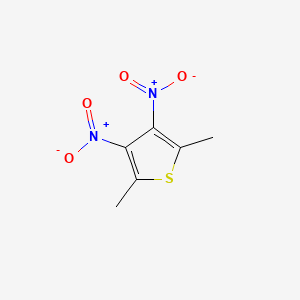
2,5-Dimethyl-3,4-dinitrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3,4-dinitrothiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of nitro groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3,4-dinitrothiophene typically involves the nitration of 2,5-dimethylthiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds as follows:
2,5-Dimethylthiophene+2HNO3→this compound+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety.
化学反応の分析
Types of Reactions
2,5-Dimethyl-3,4-dinitrothiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 2,5-Dimethyl-3,4-diaminothiophene.
Substitution: 2,5-Dimethyl-3,4-dimethoxythiophene.
Oxidation: 2,5-Dicarboxy-3,4-dinitrothiophene.
科学的研究の応用
2,5-Dimethyl-3,4-dinitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-dimethyl-3,4-dinitrothiophene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Uniqueness
2,5-Dimethyl-3,4-dinitrothiophene is unique due to the presence of methyl groups at the 2 and 5 positions, which can influence its reactivity and physical properties. The methyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
特性
CAS番号 |
60431-14-3 |
|---|---|
分子式 |
C6H6N2O4S |
分子量 |
202.19 g/mol |
IUPAC名 |
2,5-dimethyl-3,4-dinitrothiophene |
InChI |
InChI=1S/C6H6N2O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3 |
InChIキー |
FXPIEMFIIFENHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1)C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14613647.png)

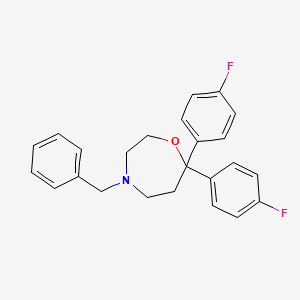
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
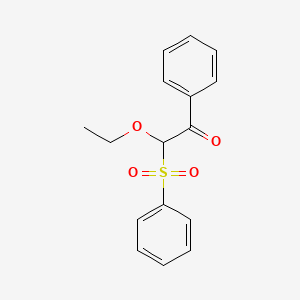
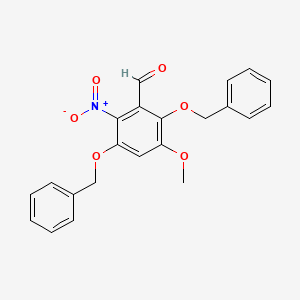
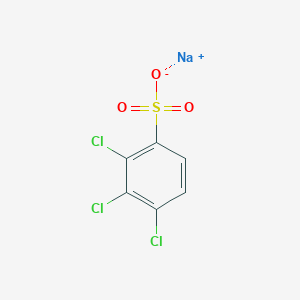
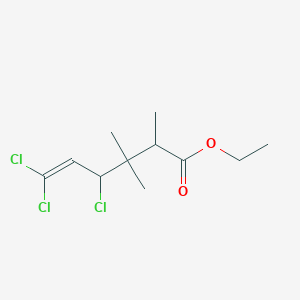
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
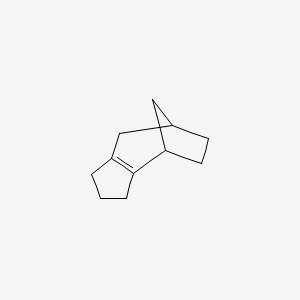
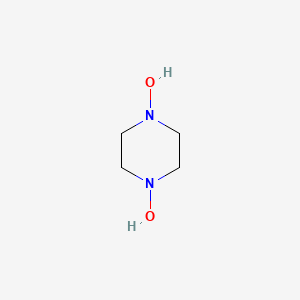
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
